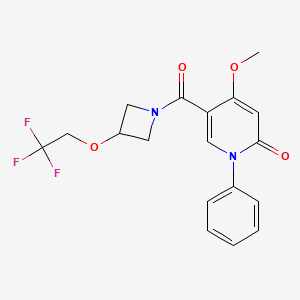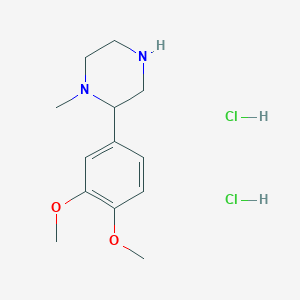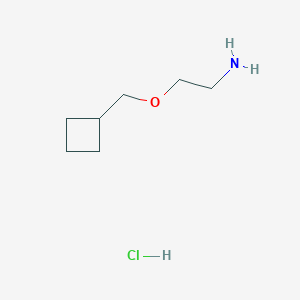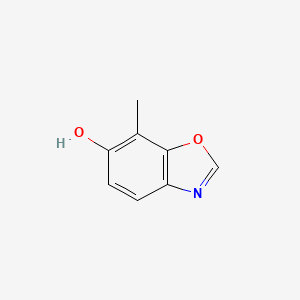![molecular formula C25H26N4O B2868685 2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide CAS No. 1223209-04-8](/img/structure/B2868685.png)
2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups and structural features that are common in medicinal chemistry. These include an indene group, a propynyl group, an amino group, and a pyrazole group. These groups are often found in biologically active compounds and could potentially interact with various biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indene and pyrazole rings would likely contribute to the overall rigidity of the molecule, while the propynyl and amino groups could potentially introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the amino group could potentially participate in acid-base reactions, while the propynyl group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indene and pyrazole rings could potentially increase its lipophilicity, while the amino group could potentially contribute to its solubility in water .Scientific Research Applications
Radioligand Development for PET Imaging
Compounds similar to the one have been involved in the development of selective ligands for imaging proteins such as the translocator protein (18 kDa) using positron emission tomography (PET). For instance, the development of [18F]PBR111 as a selective radioligand showcases the utility of complex acetamides in medical imaging, particularly in neurology and oncology for understanding cellular-level changes within the body (Dollé et al., 2008).
Synthesis of New Heterocyclic Compounds
Research into compounds incorporating elements similar to "2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide" often focuses on synthesizing new heterocyclic compounds with potential pharmacological activities. Studies have demonstrated the synthesis of novel heterocycles incorporating the antipyrine moiety, which are then evaluated for their antimicrobial properties (Bondock et al., 2008). This suggests that similar compounds could be synthesized and explored for their biological activities, contributing to the development of new drugs or chemical probes.
Antimicrobial Activity Evaluation
Compounds with structures similar to the specified chemical have been synthesized and evaluated for their antimicrobial activities. This includes the creation of pyrazole, thiazole, and pyridine derivatives, which were then tested against various microbial strains to assess their efficacy (Behbehani et al., 2011). Such research underlines the potential of complex acetamides in contributing to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance.
Environmental and Analytical Chemistry Applications
Additionally, compounds with complex structures are also utilized in environmental and analytical chemistry for the detection and quantification of various substances. For example, fluorescent probes derived from similar compounds have been developed for sensitive detection of carbonyl compounds in water samples, demonstrating the utility of such chemicals in environmental monitoring and protection (Houdier et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its biological activity, the development of synthetic routes for its production, and the investigation of its physical and chemical properties. This could potentially lead to the discovery of new therapeutic applications for this compound .
properties
IUPAC Name |
2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-4-16-28(23-15-14-20-10-8-9-13-22(20)23)17-24(30)26-25-18(2)27-29(19(25)3)21-11-6-5-7-12-21/h1,5-13,23H,14-17H2,2-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVWDPPOOAIKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)CN(CC#C)C3CCC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B2868602.png)


![[(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate](/img/structure/B2868606.png)


![3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2868615.png)


![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2868620.png)
![N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2868621.png)


![2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2868625.png)